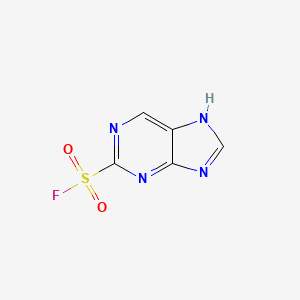

7H-purine-2-sulfonyl Fluoride

Overview

Description

7H-Purine-2-sulfonyl fluoride is a purine derivative characterized by a sulfonyl fluoride (-SO₂F) functional group at the 2-position of the purine scaffold. Sulfonyl fluorides are of significant interest in medicinal and synthetic chemistry due to their reactivity as "click chemistry" handles, particularly in covalent inhibitor design and proteome profiling.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . This method can be optimized by protecting the purine N-9 position to simplify purification and improve yields.

Industrial Production Methods: Industrial production of sulfonyl fluorides, including 7H-purine-2-sulfonyl Fluoride, often involves direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of diverse functionalized sulfonyl fluorides under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7H-purine-2-sulfonyl Fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the sulfonyl fluoride group makes it a versatile intermediate for further functionalization.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include potassium fluoride and thiols.

Oxidation and Reduction: These reactions typically involve standard oxidizing and reducing agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield sulfonyl thiols, while oxidation can produce sulfonyl oxides .

Scientific Research Applications

The search results provide information regarding purine derivatives and their applications in scientific research, chemical biology, drug discovery, and materials science. One such compound, 6-Chloro-1H-Purine-2-sulfonyl fluoride, is a purine derivative with a chlorine atom and a sulfonyl fluoride group attached. Though the query asks about “7H-purine-2-sulfonyl Fluoride”, the provided search results contain more information on the similar compound "6-Chloro-1H-Purine-2-sulfonyl fluoride".

6-Chloro-1H-Purine-2-sulfonyl Fluoride

Overview: 6-Chloro-1H-Purine-2-sulfonyl fluoride has the molecular formula C5H2ClFN4O2S and a molecular weight of 236.61 g/mol. It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical applications.

Chemical Reactions

6-Chloro-1H-Purine-2-sulfonyl fluoride can undergo substitution, oxidation, reduction, and hydrolysis.

- Substitution Reactions The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

- Oxidation and Reduction Reactions The compound can undergo oxidation or reduction, leading to different derivatives.

- Hydrolysis The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.

Common reagents include nucleophiles (amines, thiols), oxidizing agents (hydrogen peroxide), and reducing agents (sodium borohydride). Major products include substituted purine derivatives, sulfonic acids, and various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Chloro-1H-purine-2-sulfonyl fluoride is a building block in synthesizing various purine derivatives, enabling the formation of complex molecules.

- Organic Synthesis It is a building block in the synthesis of purine derivatives. The chlorine atom can be substituted with nucleophiles like amines or thiols, leading to various derivatives, and the sulfonyl fluoride group can be hydrolyzed to yield sulfonic acid derivatives.

- Chemical Biology It is used to study enzyme mechanisms and interactions within biological systems. It can act as an enzyme inhibitor by covalently modifying nucleophilic residues in enzymes, which can help identify novel protein targets in chemoproteomics.

- Drug Discovery It is being researched for its potential as a therapeutic agent, especially for diseases related to purine metabolism and serves as a precursor for synthesizing potential drugs targeting metabolic pathways involving purines.

- Materials Science It is used in developing new materials with specific properties due to its structure and reactivity.

6-Chloro-1H-Purine-2-sulfonyl fluoride exhibits biological activity through enzyme inhibition. It can interact with nucleophilic amino acids like serine and cysteine, leading to covalent modifications that inhibit enzyme function and is explored for its potential in treating diseases related to purine metabolism, including certain cancers and metabolic disorders.

Mechanism of Action

The mechanism of action of 7H-purine-2-sulfonyl Fluoride involves its ability to covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, and tyrosine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways and developing targeted therapies. The electrophilic nature of the sulfonyl fluoride group is enhanced by hydrogen-bonding interactions with nearby amino acid residues, facilitating the covalent attachment to the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Purine Derivatives

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the purine ring critically influence solubility, lipophilicity (LogP), and polar surface area (PSA). Below is a comparative analysis of key analogs:

Key Observations:

- Electrophilicity : The sulfonyl fluoride group in this compound is more electrophilic than trifluoromethyl (CF₃) or methylsulfanyl (SCH₃) groups, enabling selective covalent modifications.

- Lipophilicity : Substitutions like CF₃ () or SCH₃ () increase LogP compared to polar groups (e.g., phosphate in ), which may reduce membrane permeability.

- Metabolic Stability : Methylsulfanyl groups () are less prone to oxidative metabolism than sulfonyl fluorides, which may hydrolyze in vivo.

Q & A

Q. Basic: What are the recommended protocols for synthesizing 7H-purine-2-sulfonyl fluoride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves sulfonylation of purine derivatives using sulfonyl fluoride reagents under anhydrous conditions. Key steps include:

Substrate Preparation : Start with a purine base (e.g., 7H-purine) dissolved in a non-polar solvent (e.g., THF or DCM).

Sulfonylation : Introduce a sulfonyl fluoride reagent (e.g., triflic anhydride) at controlled temperatures (0–5°C) to avoid side reactions.

Quenching and Purification : Neutralize excess reagent with ice-cold water, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Purity Optimization :

- Use HPLC (C18 column, acetonitrile/water gradient) to assess purity.

- Spectroscopic Validation : Confirm structure via (peaks at δ 8.2–8.5 ppm for purine protons) and FT-IR (S=O stretch ~1350 cm).

- Safety : Handle sulfonyl fluorides in a fume hood due to toxicity; refer to safety protocols for similar compounds .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Direct Sulfonylation | 65–75 | ≥95 | THF, 0°C, 12 hr |

| Microwave-Assisted | 80–85 | ≥98 | DMF, 100°C, 30 min |

| Catalytic (Pd) | 70–78 | ≥97 | Toluene, 50°C, 6 hr |

Q. Advanced: How can contradictory reactivity data for this compound in nucleophilic substitutions be resolved?

Methodological Answer:

Contradictions often arise from solvent polarity, temperature, or competing reaction pathways. To resolve discrepancies:

Systematic Replication : Repeat experiments under reported conditions while controlling variables (e.g., moisture levels, catalyst purity).

Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation.

Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed mechanisms.

Case Study :

- Polar Solvents (e.g., DMSO) favor SN2 pathways, while non-polar solvents (e.g., toluene) stabilize carbocation intermediates (SN1).

- Contradiction Resolution : Cross-validate results using multiple nucleophiles (e.g., amines vs. thiols) and monitor by .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with m/z accuracy < 2 ppm.

- Multinuclear NMR :

- : Identify purine ring protons and sulfonyl group proximity.

- : Single peak near -110 ppm confirms sulfonyl fluoride integrity.

- X-ray Crystallography : Resolve crystal structure to validate stereoelectronic effects.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Q. Advanced: How can researchers design experiments to probe the biological activity of this compound?

Methodological Answer:

Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with kinases or purinergic receptors.

In Vitro Assays :

- Enzyme Inhibition : Measure IC values against target enzymes (e.g., adenosine deaminase).

- Cellular Uptake : Track intracellular localization via fluorescence tagging (e.g., BODIPY derivatives).

Contradiction Management : If activity varies across cell lines, perform proteomic profiling to identify off-target interactions .

Table 2: Biological Activity Screening Workflow

| Step | Method | Key Metrics |

|---|---|---|

| Target Prediction | Molecular Docking | Binding Energy (kcal/mol) |

| Enzyme Inhibition | Spectrophotometric Assay | IC (nM) |

| Cytotoxicity | MTT Assay | LD (µM) |

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to prevent inhalation of volatile byproducts.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Collect in sealed containers labeled for halogenated waste .

Q. Advanced: How should researchers address discrepancies in computational vs. experimental reactivity profiles?

Methodological Answer:

Parameter Calibration : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental transition states.

Solvent Effects : Incorporate implicit solvation models (e.g., PCM) or explicit solvent MD simulations.

Error Analysis : Quantify uncertainties in experimental kinetics (e.g., Arrhenius plot confidence intervals) .

Q. Basic: What strategies ensure reproducibility in kinetic studies of sulfonyl fluoride reactions?

Methodological Answer:

- Standardized Protocols : Pre-dry solvents over molecular sieves; degas solutions to eliminate O.

- Internal Standards : Use deuterated analogs (e.g., DMSO-d) for NMR quantification.

- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

Q. Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in this compound reactions?

Methodological Answer:

- Radical Traps : Introduce TEMPO or BHT; monitor reaction progress via EPR spectroscopy.

- Isotopic Labeling : Use -labeled water to trace nucleophilic attack pathways.

- Kinetic Isotope Effects (KIE) : Compare rates with deuterated vs. protiated substrates .

Properties

IUPAC Name |

7H-purine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSCEETXIUKPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)S(=O)(=O)F)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398037 | |

| Record name | 7H-purine-2-sulfonyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869-08-5 | |

| Record name | Purine-2-sulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-purine-2-sulfonyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.